molecular formula C7H10NNaO5 B1602922 Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate CAS No. 207291-72-3

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate

Cat. No. B1602922
CAS RN: 207291-72-3
M. Wt: 211.15 g/mol
InChI Key: FUQGYGTVHBHPSD-UHFFFAOYSA-M
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Description

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound has gained attention due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications

Oxazole derivatives have been recognized for their antimicrobial properties. They can be synthesized to target a range of microbial strains, including bacteria and fungi. For instance, specific oxazole compounds have been tested against Staphylococcus aureus and Escherichia coli , showing promising results as potential antimicrobial agents .

Anticancer Activity

The structure of oxazole derivatives allows for the inhibition of various cancer cell lines. These compounds can be designed to interfere with cell proliferation and induce apoptosis in cancer cells, making them valuable in the development of new anticancer drugs .

Anti-inflammatory Properties

Due to their ability to modulate inflammatory pathways, some oxazole derivatives exhibit anti-inflammatory effects. This makes them useful in the research for treatments of chronic inflammatory diseases .

Antidiabetic Effects

Oxazole compounds have been found to possess antidiabetic properties, which can be harnessed in the creation of new therapeutic agents for managing diabetes. They may work by influencing insulin release or insulin sensitivity .

Antiobesity Research

The potential of oxazole derivatives in antiobesity research lies in their ability to affect metabolic pathways related to fat storage and energy expenditure, offering a novel approach to tackling obesity .

Antioxidant Potential

Oxazoles can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This application is significant in the prevention of diseases associated with oxidative damage .

Enzyme Inhibition

These compounds can be tailored to inhibit specific enzymes, which is crucial in the study of disease mechanisms and the development of enzyme-targeted therapies .

Chemical Synthesis Intermediates

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate can serve as an intermediate in the synthesis of more complex chemical entities. Its reactivity and stability make it a valuable compound in organic synthesis .

properties

IUPAC Name

sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Na.H2O/c1-3-11-6(9)5-4(2)8-12-7(5)10;;/h10H,3H2,1-2H3;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQGYGTVHBHPSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635512
Record name Sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-olate;hydrate

CAS RN

207291-72-3
Record name Sodium 4-(ethoxycarbonyl)-3-methyl-1,2-oxazol-5-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-hydroxy-3-methyl-4-isoxazolecarboxylate sodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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